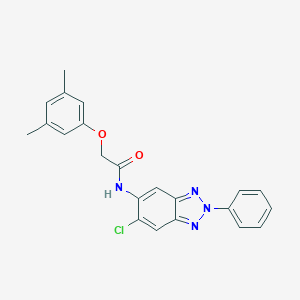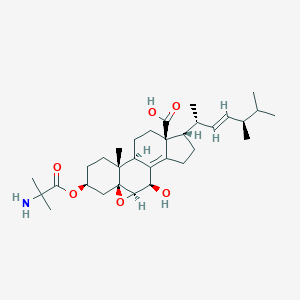
Ergokonin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergokonin C is a natural product isolated from the fungus Aspergillus koningii. It belongs to the class of ergot alkaloids and has been found to exhibit various biological activities. The compound has been of interest to researchers due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ergokonin C is not fully understood. However, studies have shown that it acts on various signaling pathways in the body, including the MAPK/ERK and NF-kB pathways. It also modulates the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects
Ergokonin C has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. In addition, Ergokonin C has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ergokonin C for lab experiments is its availability. The compound can be easily synthesized through the fermentation of Aspergillus koningii. It is also relatively stable, making it easier to handle in experiments. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its suitability for use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on Ergokonin C. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its anti-tumor activity. Studies have shown that Ergokonin C inhibits the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, studies on the pharmacokinetics and toxicity of Ergokonin C are needed to determine its suitability for clinical use.
Conclusion
In conclusion, Ergokonin C is a natural product with various biological activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic applications. The compound acts on various signaling pathways in the body and has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Synthesemethoden
Ergokonin C can be synthesized through the fermentation of Aspergillus koningii. The fungus is cultured in a suitable medium, and the compound is extracted using various techniques such as solvent extraction, column chromatography, and crystallization. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Ergokonin C has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
139471-01-5 |
|---|---|
Produktname |
Ergokonin C |
Molekularformel |
C32H49NO6 |
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
(1S,2R,5S,7S,9R,10R,15S,16S)-5-(2-amino-2-methylpropanoyl)oxy-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-hydroxy-2-methyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-ene-16-carboxylic acid |
InChI |
InChI=1S/C32H49NO6/c1-17(2)18(3)8-9-19(4)21-10-11-23-24-22(13-15-31(21,23)27(35)36)30(7)14-12-20(38-28(37)29(5,6)33)16-32(30)26(39-32)25(24)34/h8-9,17-22,25-26,34H,10-16,33H2,1-7H3,(H,35,36)/b9-8+/t18-,19+,20-,21-,22-,25+,26+,30+,31-,32+/m0/s1 |
InChI-Schlüssel |
YYOVEXZGHBXNOO-FLBCEDPUSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@@H]1CCC2=C3[C@H](CC[C@]12C(=O)O)[C@]4(CC[C@@H](C[C@@]45[C@@H]([C@@H]3O)O5)OC(=O)C(C)(C)N)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C |
Synonyme |
Ergokonin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



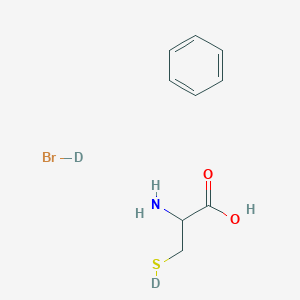
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
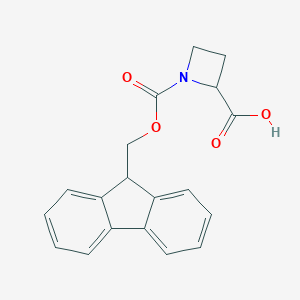
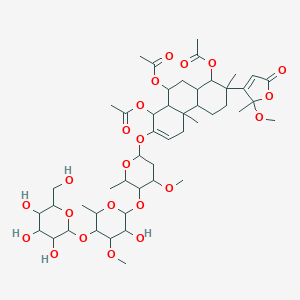
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
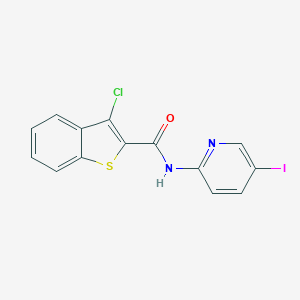
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
